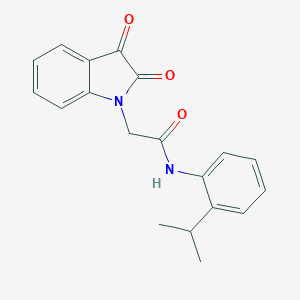
alpha-(4-Fluorophenylamino)acetophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-(4-Fluorophenylamino)acetophenone, also known as 4-FA, is a synthetic compound that belongs to the amphetamine class of drugs. It is a popular research chemical that is used in scientific studies to understand its mechanism of action and physiological effects.
Wirkmechanismus
Alpha-(4-Fluorophenylamino)acetophenone acts as a releasing agent of dopamine, norepinephrine, and serotonin in the brain. It increases the levels of these neurotransmitters, which results in increased alertness, energy, and euphoria. The mechanism of action of this compound is similar to other amphetamines, such as methamphetamine and MDMA.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound include increased heart rate, blood pressure, and body temperature. It also leads to decreased appetite and increased wakefulness. Additionally, it has been found to have potential neurotoxic effects, which may lead to long-term damage to the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using alpha-(4-Fluorophenylamino)acetophenone in lab experiments is that it is a potent and selective releasing agent of dopamine, norepinephrine, and serotonin. This makes it a useful tool for studying the effects of these neurotransmitters on the brain. However, one limitation is that it has potential neurotoxic effects, which may limit its use in long-term studies.
Zukünftige Richtungen
There are several future directions for research on alpha-(4-Fluorophenylamino)acetophenone. One area of interest is the potential use of this compound in the treatment of ADHD and depression. Additionally, further studies are needed to understand the long-term effects of this compound on the brain and its potential neurotoxic effects. Finally, more research is needed to understand the mechanism of action of this compound and its effects on neurotransmitter systems in the brain.
Conclusion
In conclusion, this compound is a synthetic compound that belongs to the amphetamine class of drugs. It has been widely used in scientific studies to understand its mechanism of action and physiological effects. It acts as a releasing agent of dopamine, norepinephrine, and serotonin in the brain, which results in increased alertness, energy, and euphoria. While it has potential applications in the treatment of ADHD and depression, it also has potential neurotoxic effects. Further research is needed to understand the long-term effects of this compound on the brain and its potential neurotoxic effects.
Synthesemethoden
The synthesis of alpha-(4-Fluorophenylamino)acetophenone involves the reaction of 4-fluoroacetophenone with ammonia, followed by reduction with sodium borohydride. This process results in the formation of this compound, which is a white crystalline powder with a melting point of 174-176°C.
Wissenschaftliche Forschungsanwendungen
Alpha-(4-Fluorophenylamino)acetophenone has been widely used in scientific studies as a research chemical to understand its mechanism of action and physiological effects. It has been found to have similar effects as other amphetamines, such as increased alertness, energy, and euphoria. Additionally, it has been found to have potential applications in the treatment of attention deficit hyperactivity disorder (ADHD) and depression.
Eigenschaften
Molekularformel |
C14H12FNO |
|---|---|
Molekulargewicht |
229.25 g/mol |
IUPAC-Name |
2-(4-fluoroanilino)-1-phenylethanone |
InChI |
InChI=1S/C14H12FNO/c15-12-6-8-13(9-7-12)16-10-14(17)11-4-2-1-3-5-11/h1-9,16H,10H2 |
InChI-Schlüssel |
PELCOUXEDBDFTE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CNC2=CC=C(C=C2)F |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)CNC2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B284509.png)
![2-{[2-(4-chloroanilino)-2-oxoethyl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B284510.png)
![2-{[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B284512.png)

![2-(2-methylphenoxy)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284515.png)

![Isopropyl 4-({[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl}methyl)benzoate](/img/structure/B284518.png)
![2-{[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B284520.png)

![2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B284524.png)
![2-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B284525.png)
![2-{[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B284528.png)
![3-allyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284530.png)

